molecular formula C9H21ClN2O2 B8186313 (S)-1-Boc-amino-butyl-3-amine hydrochloride CAS No. 1187927-64-5

(S)-1-Boc-amino-butyl-3-amine hydrochloride

Cat. No.: B8186313
CAS No.: 1187927-64-5
M. Wt: 224.73 g/mol
InChI Key: CHJWJSGQPJFHRC-FJXQXJEOSA-N
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Description

tert-Butyl (S)-(3-aminobutyl)carbamate hydrochloride is a chemical compound that is widely used in organic synthesis and pharmaceutical research. It is a derivative of carbamic acid and is often used as a protecting group for amines in peptide synthesis. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable tool in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-amino-butyl-3-amine hydrochloride typically involves the reaction of tert-butyl carbamate with (S)-3-aminobutanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(3-aminobutyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates and amides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carbamates and amides.

    Reduction: Amines.

    Substitution: Various substituted carbamates and amines.

Scientific Research Applications

tert-Butyl (S)-(3-aminobutyl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Boc-amino-butyl-3-amine hydrochloride involves the formation of a stable carbamate group that protects the amine functionality during chemical reactions. The carbamate group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide chemistry.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Phenyl carbamate

Uniqueness

tert-Butyl (S)-(3-aminobutyl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the (S)-3-aminobutyl group. This stereochemistry can be crucial in the synthesis of chiral molecules and pharmaceuticals, where the configuration of the molecule can significantly impact its biological activity and efficacy.

Properties

IUPAC Name

tert-butyl N-[(3S)-3-aminobutyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-7(10)5-6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJWJSGQPJFHRC-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCNC(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-64-5
Record name Carbamic acid, N-[(3S)-3-aminobutyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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